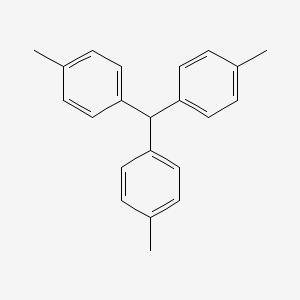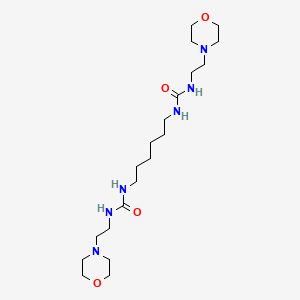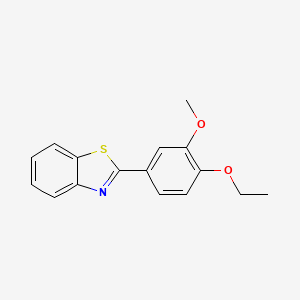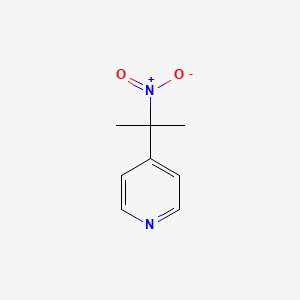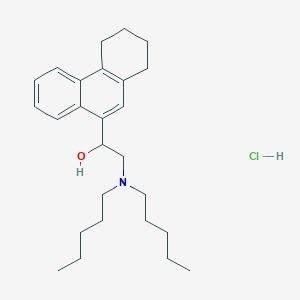
N-(3,4-Dimethoxybenzylidene)-O-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimetoxi-bencilideno)-O-toluidina es un compuesto de base de Schiff derivado de la condensación de 3,4-dimetoxi-benzaldehído y O-toluidina. Las bases de Schiff son conocidas por su amplia gama de actividades biológicas y aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por la presencia de un grupo imina (-C=N-) que se forma por la reacción entre el grupo aldehído del 3,4-dimetoxi-benzaldehído y el grupo amina de la O-toluidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3,4-Dimetoxi-bencilideno)-O-toluidina normalmente implica la reacción de condensación entre 3,4-dimetoxi-benzaldehído y O-toluidina. La reacción generalmente se lleva a cabo en un disolvente de etanol bajo condiciones de reflujo. La mezcla de reacción se calienta a reflujo durante varias horas, y el progreso de la reacción se monitorea mediante cromatografía de capa fina. Después de la finalización, la mezcla de reacción se enfría, y el producto sólido resultante se filtra, se lava con etanol frío y se seca para obtener el compuesto puro .
Métodos de producción industrial
La producción industrial de N-(3,4-Dimetoxi-bencilideno)-O-toluidina sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3,4-Dimetoxi-bencilideno)-O-toluidina se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo imina puede oxidarse para formar óxidos correspondientes.
Reducción: El grupo imina puede reducirse para formar aminas secundarias.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución electrofílica se pueden llevar a cabo utilizando reactivos como bromo o ácido nítrico en condiciones ácidas.
Principales productos formados
Oxidación: Formación de óxidos de N-(3,4-dimetoxi-bencilideno)-O-toluidina.
Reducción: Formación de N-(3,4-dimetoxi-bencilo)-O-toluidina.
Sustitución: Formación de derivados sustituidos en los anillos aromáticos.
Aplicaciones Científicas De Investigación
N-(3,4-Dimetoxi-bencilideno)-O-toluidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos con potenciales actividades catalíticas y biológicas.
Biología: Se ha investigado por sus propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se ha explorado su uso potencial en el desarrollo de fármacos debido a sus actividades biológicas.
Industria: Se utiliza en la síntesis de materiales avanzados y como inhibidor de la corrosión.
Mecanismo De Acción
El mecanismo de acción de N-(3,4-Dimetoxi-bencilideno)-O-toluidina implica su interacción con objetivos biológicos a través del grupo imina. El compuesto puede formar complejos de coordinación con iones metálicos, lo que puede mejorar su actividad biológica. Los objetivos y vías moleculares implicados incluyen la inhibición de enzimas microbianas, la interrupción de la integridad de la membrana celular y la inducción de apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
- N-(3,4-Dimetoxi-bencilideno)-4-metoxi-benzo-hidrazida
- N-(3,4-Dimetoxi-bencilideno)-2-cloro-fenilacético ácido hidrazida
- N,N'-bis(3,4-dimetoxi-bencilideno)-1,2-diaminoetano
Singularidad
N-(3,4-Dimetoxi-bencilideno)-O-toluidina es única debido a sus características estructurales específicas, como la presencia de ambos grupos metoxi y el enlace imina. Estas características contribuyen a su reactividad química y actividades biológicas distintas en comparación con otros compuestos similares de base de Schiff.
Propiedades
Número CAS |
120592-04-3 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17NO2/c1-12-6-4-5-7-14(12)17-11-13-8-9-15(18-2)16(10-13)19-3/h4-11H,1-3H3 |
Clave InChI |
XPUDSOZEVRVJAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=CC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





